molecular formula C9H6ClNO2 B1275036 6-chloro-7-methyl-1H-indole-2,3-dione CAS No. 6374-90-9

6-chloro-7-methyl-1H-indole-2,3-dione

Cat. No. B1275036
CAS RN: 6374-90-9
M. Wt: 195.6 g/mol
InChI Key: SFWRUGVSPIELCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-chloro-7-methyl-1H-indole-2,3-dione consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom at the 6th position and a methyl group at the 7th position . The indole ring is further substituted with two carbonyl groups at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

6-chloro-7-methyl-1H-indole-2,3-dione has a molecular weight of 195.60 and a molecular formula of C9H6ClNO2 . Its exact mass is 195.008713 and it has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. For example, in antiviral research, specific indole derivatives were prepared and tested for their inhibitory activity against influenza A .
    • The results or outcomes obtained also vary. For instance, one compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Synthesis of Alkaloids

    • Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .
    • The methods of application or experimental procedures involve the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
    • The results or outcomes obtained from this research contribute to the development of novel methods of synthesis, which have attracted the attention of the chemical community .
  • Biotechnological Applications

    • Bacterial bioconversion of indole is initiated by oxygenation of indole to various hydroxyindole derivatives .
    • The methods of application or experimental procedures involve the use of specific enzymes with the ability to convert indole to indigo .
    • The results or outcomes obtained from this research contribute to the development of new biotechnological applications, such as the production of indigo .
  • Antibacterial Applications

    • Indole derivatives have shown potential as antibacterial agents .
    • The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antibacterial activity .
    • The results or outcomes obtained from this research contribute to the development of new antibacterial drugs .
  • Antitumor Applications

    • Indole derivatives have been found to possess antitumor activities .
    • The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antitumor activity .
    • The results or outcomes obtained from this research contribute to the development of new antitumor drugs .
  • Anti-Inflammatory Applications

    • Indole derivatives have been found to possess anti-inflammatory activities .
    • The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their anti-inflammatory activity .
    • The results or outcomes obtained from this research contribute to the development of new anti-inflammatory drugs .
  • Antimicrobial Applications

    • Indole derivatives have shown potential as antimicrobial agents .
    • The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antimicrobial activity .
    • The results or outcomes obtained from this research contribute to the development of new antimicrobial drugs .
  • Antitubercular Applications

    • Indole derivatives have been found to possess antitubercular activities .
    • The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antitubercular activity .
    • The results or outcomes obtained from this research contribute to the development of new antitubercular drugs .
  • Antidiabetic Applications

    • Indole derivatives have been found to possess antidiabetic activities .
    • The methods of application or experimental procedures involve the synthesis of specific indole derivatives and testing their antidiabetic activity .
    • The results or outcomes obtained from this research contribute to the development of new antidiabetic drugs .

Safety And Hazards

6-chloro-7-methyl-1H-indole-2,3-dione is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

While there is limited information on the future directions of 6-chloro-7-methyl-1H-indole-2,3-dione, the study and development of indole derivatives is a promising field. Indole derivatives are important in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of new indole derivatives and the exploration of their biological activities .

properties

IUPAC Name

6-chloro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWRUGVSPIELCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403847
Record name 6-chloro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-methyl-1H-indole-2,3-dione

CAS RN

6374-90-9
Record name 6-chloro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.5 g of concentrated sulfuric acid was added 2.5 g of N-(3-chloro-2-methylphenyl)-2-(hydroxyimino)acetamide at 50° C., and the mixture was stirred at 80° C. for 30 minutes. The reaction mixture was poured into 200 g of ice, and a deposited precipitate was collected by filtration to obtain 1.3 g of 6-chloro-7-methyl-1H-indole-2,3-dione of the formula:
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kehn-Hall, A Narayanan, L Lundberg, G Sampey… - PloS one, 2012 - journals.plos.org
Alphaviruses, including Venezuelan Equine Encephalitis Virus (VEEV), cause disease in both equine and humans that exhibit overt encephalitis in a significant percentage of cases. …
Number of citations: 64 journals.plos.org
K Kehn-Hall, I Guendel, L Carpio, L Skaltsounis… - Virology, 2011 - Elsevier
The HIV-1 protein Tat is a critical regulator of viral transcription and has also been implicated as a mediator of HIV-1 induced neurotoxicity. Here using a high throughput screening assay…
Number of citations: 30 www.sciencedirect.com
I Guendel, S Iordanskiy, R Van Duyne… - Journal of …, 2014 - Am Soc Microbiol
The implementation of new antiretroviral therapies targeting transcription of early viral proteins in postintegrated HIV-1 can aid in overcoming current therapy limitations. Using high-…
Number of citations: 30 journals.asm.org

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